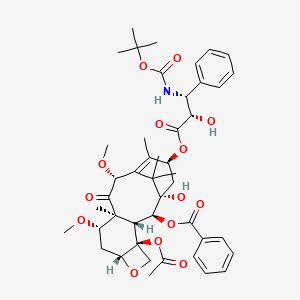
FLUVASTATIN SODIUM
Übersicht
Beschreibung
A fractal is a geometric shape that contains detailed structure at arbitrarily small scales, usually having a fractal dimension strictly exceeding the topological dimension . Many fractals appear similar at various scales, as illustrated in successive magnifications of the Mandelbrot set . They are created by repeating a simple process over and over in an ongoing feedback loop .
Synthesis Analysis
Fractal analysis and synthesis of fracture surface roughness and related forms of complexity and disorder have been studied . The fractal geometry of roughness and some new developments relevant to this have been explored .
Molecular Structure Analysis
The structure and shape of the polypeptide chains of proteins are determined by the hybridized states of the atomic orbitals in the molecular chain . The fractal analysis usually measures the complexity of an object which is related to certain object’s properties of interest or is connected with properties of another object or system that affects this object .
Chemical Reactions Analysis
Fractal features have been applied to the dynamics of highly nonlinear complex systems . The fractal dimension determination of materials, the relation between the physical and chemical properties of materials and the fractal dimension, adsorption on fractal surfaces, and fractal adsorption isotherms have been studied .
Physical and Chemical Properties Analysis
Fractal characteristics of soil under different land use types have been analyzed . The fractal dimension of soil particle size distribution (PSD) and their relationships with soil bulk density, porosity, soil organic matter (SOM) and soil total nitrogen (TN) were investigated .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Festlipid-Nanopartikeln
Fluvastatin-Natrium wurde bei der Entwicklung von Festlipid-Nanopartikeln (SLNPs) verwendet {svg_1}. Ziel dieser Forschung war es, fluvastatinbeladene Festlipid-Nanopartikel (FLV-SLNPs) unter Verwendung eines 3 2 faktoriellen Designs zu entwickeln, zu optimieren und zu evaluieren, um die Bioverfügbarkeit zu verbessern {svg_2}. Fluvastatin hat mehrere Nachteile, darunter eine geringe Löslichkeit und ein erheblicher First-Pass-Metabolismus, der zu einer geringen (30%) Bioverfügbarkeit führt {svg_3}.
Potenzieller SIRT2-Inhibitor
Fluvastatin-Natrium wurde als potenzieller SIRT2-Inhibitor identifiziert {svg_4}. Sirtuine (SIRTs) sind NAD + -abhängige Deacetylasen, die verschiedene Rollen in zahlreichen pathophysiologischen Prozessen spielen und als vielversprechende therapeutische Ziele weitere Untersuchungen verdienen {svg_5}. Unter diesen ist der SIRT2-Subtyp eng mit der Tumorentstehung und -malignität verbunden {svg_6}. Eine Dysregulation der SIRT2-Aktivierung kann die Expressionsniveaus verwandter Gene in Krebszellen regulieren, was zu Tumorwachstum und Metastasierung führt {svg_7}.
Testung der Anti-Pankreaskarzinommetastasierung
Fluvastatin-Natrium wurde in der Testung der Anti-Pankreaskarzinommetastasierung verwendet {svg_8}. In dieser Studie wurden Computersimulationen eingesetzt, um nach neuen SIRT2-Inhibitoren aus der FDA-Datenbank zu suchen, wobei 10 Verbindungen mit hohen Docking-Scores und guten Wechselwirkungen für In-vitro-Tests zur Anti-Pankreaskarzinommetastasierung ausgewählt wurden {svg_9}.
Enzymbindungs-Inhibitionsexperimente
Fluvastatin-Natrium wurde in Enzymbindungs-Inhibitionsexperimenten verwendet {svg_10}. Die Ergebnisse zeigten, dass Fluvastatin-Natrium eine inhibitorische Aktivität gegen SIRT2 aufweisen kann {svg_11}. Anschließend wurde Fluvastatin-Natrium molekularen Docking-Experimenten mit verschiedenen SIRT-Isoformen unterzogen, und die kombinierten Ergebnisse aus Western-Blotting-Experimenten deuteten auf sein Potenzial als SIRT2-Inhibitor hin {svg_12}.
Molekulares Docking
Fluvastatin-Natrium wurde in molekularem Docking verwendet {svg_13}. Es wurden molekulares Docking, Molekulardynamik (MD)-Simulationen und Berechnungen der Bindungsfreier Energie durchgeführt, die die Bindungsart von Fluvastatin-Natrium am aktiven Zentrum von SIRT2 aufdecken {svg_14}.
Pharmakokinetische Studien
Fluvastatin-Natrium wurde in pharmakokinetischen Studien verwendet {svg_15}. Diese Studien ergaben, dass keine Wechselwirkungen zwischen dem Medikament und den ausgewählten Hilfsstoffen bestanden und die ausgewählten Formulierungskomponenten mit dem Medikament verträglich sind {svg_16}. Pharmakokinetische Studien an Ratten bestätigten eine signifikante Verbesserung von AUC und MRT von SLNPs im Vergleich zum reinen Medikament, was auf die verbesserte Bioverfügbarkeit von SLNPs hindeutet {svg_17}.
Wirkmechanismus
Target of Action
Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .
Safety and Hazards
A novel deep learning model termed DLF has been presented to explore the hazard event classification through the fractal method from the perspective of language . The safety fractal reflects the basic requirements that are needed to control safety-related activities at all levels within an organization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044758 | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-55-2 | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)











